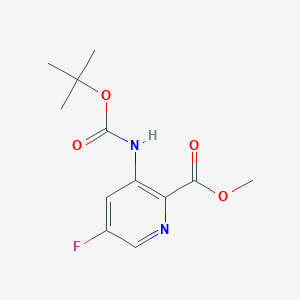

3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13768479

Molecular Formula: C12H15FN2O4

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FN2O4 |

|---|---|

| Molecular Weight | 270.26 g/mol |

| IUPAC Name | methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-7(13)6-14-9(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) |

| Standard InChI Key | DUZRYLHBPKELMY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted with three functional groups:

-

Fluorine at the 5-position, enhancing electronegativity and influencing reactivity.

-

tert-Butoxycarbonyl (Boc) group at the 3-position, providing amine protection during synthetic workflows.

-

Methyl ester at the 2-position, facilitating further derivatization via hydrolysis or transesterification .

The IUPAC name, methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate, reflects this substitution pattern . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2555249-77-7 | |

| Molecular Formula | C₁₂H₁₅FN₂O₄ | |

| Molecular Weight | 270.26 g/mol | |

| SMILES | COC(=O)C1=NC=C(C=C1F)NC(=O)OC(C)(C)C |

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Introduction of the Boc Group: A Curtius rearrangement reaction converts an acyle azide intermediate into an isocyanate, which reacts with tert-butanol to install the Boc-protected amine .

-

Esterification: Methyl ester formation is achieved via acid-catalyzed esterification or nucleophilic substitution .

A representative procedure from Mamouni et al. (2007) reports an 80% yield using toluene reflux and silica gel chromatography (9:1 EtOAc/petroleum ether) . Critical reaction parameters include:

Applications in Drug Discovery

Role as a Building Block

The compound’s modular structure enables diverse transformations:

-

Suzuki-Miyaura Coupling: The fluorine atom facilitates cross-coupling reactions to introduce aryl/heteroaryl groups .

-

Peptide Synthesis: The Boc group is cleaved under acidic conditions (e.g., TFA) to expose the amine for peptide bond formation .

Case Studies

-

Anticancer Agents: Analogues with fluorinated pyridine cores exhibit enhanced binding to kinase targets .

-

Antibacterial Derivatives: Methyl ester hydrolysis yields carboxylic acids, which are precursors to amide-based inhibitors .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and ethyl acetate .

-

Stability: Stable at 2–8°C for ≥6 months; sensitive to strong acids/bases .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume